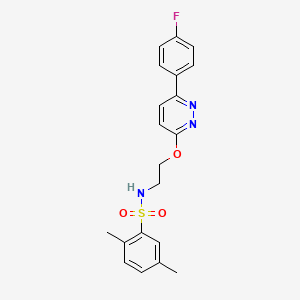

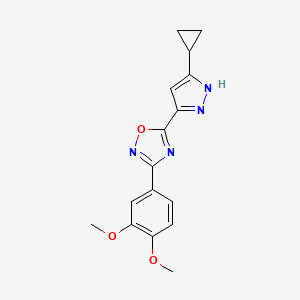

1-(Aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride” is a derivative of gabapentin . Gabapentin is known in the prior art and is used in the treatment of cerebral diseases including epilepsy, hypokinesia, and cranial trachmas .

Synthesis Analysis

The synthesis of gabapentin involves a method of producing gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid) from its hydrochloric salt in an anhydrous medium . This method consists of dissolving gabapentin hydrochloride in a non-aqueous organic solvent in which gabapentin is insoluble to obtain a solution of gabapentin hydrochloride . An epoxide is then added to the solution to remove the chloride ions thereby precipitating gabapentin out of the solution as a white solid . The white solid is then recovered by filtration and dried .Molecular Structure Analysis

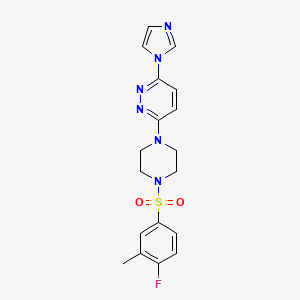

The molecular structure of “1-(Aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride” is similar to that of 4-(Aminomethyl)-1-cyclohexene-1-carboxylic acid hydrochloride . The exact structure could not be found in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of gabapentin include the reaction of a solution of gabapentin hydrochloride with an amine in a first solvent to produce a polymorphic form III as a precipitate . This is followed by the conversion of the polymorphic form to form II by recrystallization of the precipitate in methanol .Mechanism of Action

The mechanism of action of “1-(Aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride” is likely similar to that of aminocaproic acid . Aminocaproic acid works as an antifibrinolytic and is a derivative of the amino acid lysine . The fibrinolysis-inhibitory effects of aminocaproic acid appear to be exerted principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity .

properties

IUPAC Name |

1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-5-2-7(3-5,4-8)6(9)10;/h1-4,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFVJPCBYORDSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclohexyl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B2900722.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2900729.png)

![N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2900730.png)

![2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B2900733.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2900737.png)

![N-[4-(1-aminoethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2900741.png)